molecular formula C20H32N2O2 B1666413 1-(4-Hydroxy-3,5-ditert-butylbenzoyl)homopiperazine CAS No. 117009-82-2

1-(4-Hydroxy-3,5-ditert-butylbenzoyl)homopiperazine

Cat. No. B1666413
M. Wt: 332.5 g/mol
InChI Key: LYRRSBJFMOFHBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

A 85 4777 is an antiinflammatory agent with nonclassical immunosuppressive properties. It is a homoperazine derivative.

Scientific Research Applications

Synthesis and Pharmacological Potential

  • Synthesis of Derivatives for Potential Medical Applications : The synthesis of homopiperazine derivatives, including 1-(4-Hydroxy-3,5-ditert-butylbenzoyl)homopiperazine, has been explored for potential pharmacological applications. For instance, homopiperazine-pyrimidine-pyrazole hybrids demonstrated promising antitubercular activities against Mycobacterium tuberculosis H37Rv strains in vitro (Vavaiya et al., 2022).

  • Development of Histamine Receptor Antagonists : D-Amino acid homopiperazine amides, including compounds structurally related to 1-(4-Hydroxy-3,5-ditert-butylbenzoyl)homopiperazine, have been developed as potent and selective non-imidazole histamine H3-receptor antagonists. These compounds show potential in treating neurological disorders (Curtis et al., 2004).

Chemical Analysis and Material Science

  • Characterization in Solid-State Analytical Techniques : Research has been conducted on the characterization of homopiperazine derivatives using techniques like 13C-CP/MAS and 15N-CP/MAS NMR and IR spectroscopy. These methods help in understanding the protonation of nitrogen atoms in the piperazine ring, which is crucial for their chemical properties (Marvanová et al., 2016).

  • Enhancement of Polypropylene Stability : Derivatives of 3,5-ditert-butyl-4-hydroxybenzoates, which are structurally related to 1-(4-Hydroxy-3,5-ditert-butylbenzoyl)homopiperazine, have been synthesized and used as antioxidants for polypropylene. They effectively inhibit oxidation degradation, enhancing the material's stability (Zhu et al., 2009).

properties

CAS RN

117009-82-2

Product Name

1-(4-Hydroxy-3,5-ditert-butylbenzoyl)homopiperazine

Molecular Formula

C20H32N2O2

Molecular Weight

332.5 g/mol

IUPAC Name

1,4-diazepan-1-yl-(3,5-ditert-butyl-4-hydroxyphenyl)methanone

InChI

InChI=1S/C20H32N2O2/c1-19(2,3)15-12-14(13-16(17(15)23)20(4,5)6)18(24)22-10-7-8-21-9-11-22/h12-13,21,23H,7-11H2,1-6H3

InChI Key

LYRRSBJFMOFHBF-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C(=O)N2CCCNCC2

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C(=O)N2CCCNCC2

Appearance

Solid powder

Other CAS RN

117009-82-2

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

1-(4-hydroxy-3,5-ditert-butylbenzoyl)homopiperazine
A 854777
A85 4777
A85-4777

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 46.6 g (0.1 mol) of 1-(4-hydroxy-3,5-di-tert.-butylbenzoyl)-4-benzyloxycarbonylhomopiperazine (Example 1), 350 ml of glacial acetic acid and 2.3 g of palladium black is treated with hydrogen while stirring at 70°-80° C. for about 7 hours. The catalyst is then filtered off, and the solvent is removed by distillation under reduced pressure. The residue is dissolved in methylene chloride, and the solution is extracted by shaking with dilute sodium hydroxide solution and separated off. The organic phase is washed several times with water and then dried over anhydrous sodium sulfate. The residue left after the solvent has been removed in vacuo is recrystallized from acetonitrile with the addition of active charcoal.
Name
1-(4-hydroxy-3,5-di-tert.-butylbenzoyl)-4-benzyloxycarbonylhomopiperazine
Quantity
46.6 g
Type
reactant
Reaction Step One
Quantity
2.3 g
Type
catalyst
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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